

# T-1095A: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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## Abstract

**T-1095A** is the active metabolite of the prodrug T-1095, a first-generation inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. By targeting these transporters, primarily in the renal proximal tubules, **T-1095A** effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This document provides an in-depth technical overview of **T-1095A**, including its chemical properties, mechanism of action, relevant signaling pathways, and experimental data. Detailed experimental protocols are also provided to facilitate further research and drug development efforts.

## Chemical and Physical Properties

**T-1095A** is the active form of the orally administered prodrug T-1095. Following administration, T-1095 is metabolized to **T-1095A**.

Identifier	Value	Reference
Compound Name	T-1095A	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	209746-56-5	
Molecular Formula	C <sub>24</sub> H <sub>26</sub> O <sub>9</sub>	
Chemical Name	3-(benzo[b]furan-5-yl)-2', 6'-dihydroxy-4'-methylpropiophenone-2'-O-beta-D-glucopyranoside	<a href="#">[3]</a>
Prodrug	T-1095	
Prodrug CAS Number	209746-59-8	
Prodrug Molecular Formula	C <sub>26</sub> H <sub>28</sub> O <sub>11</sub>	

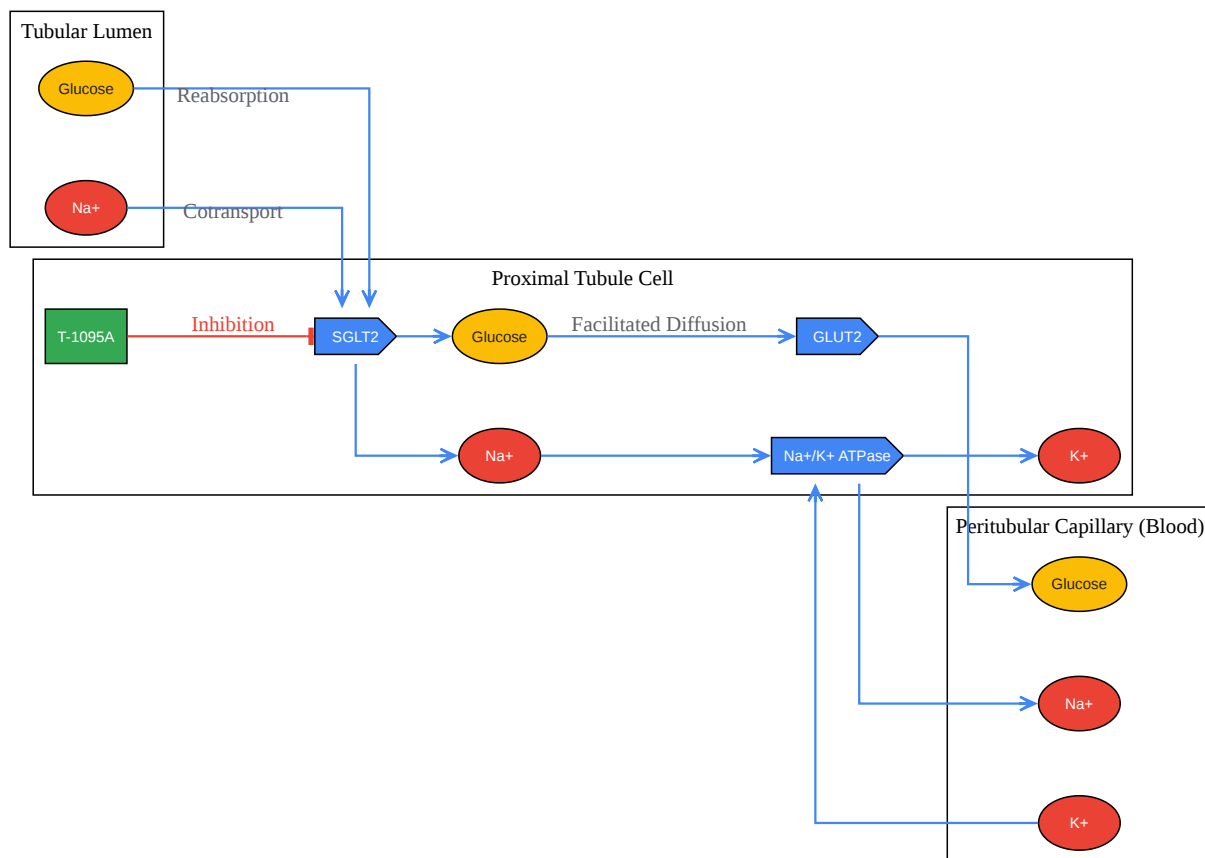
## Mechanism of Action

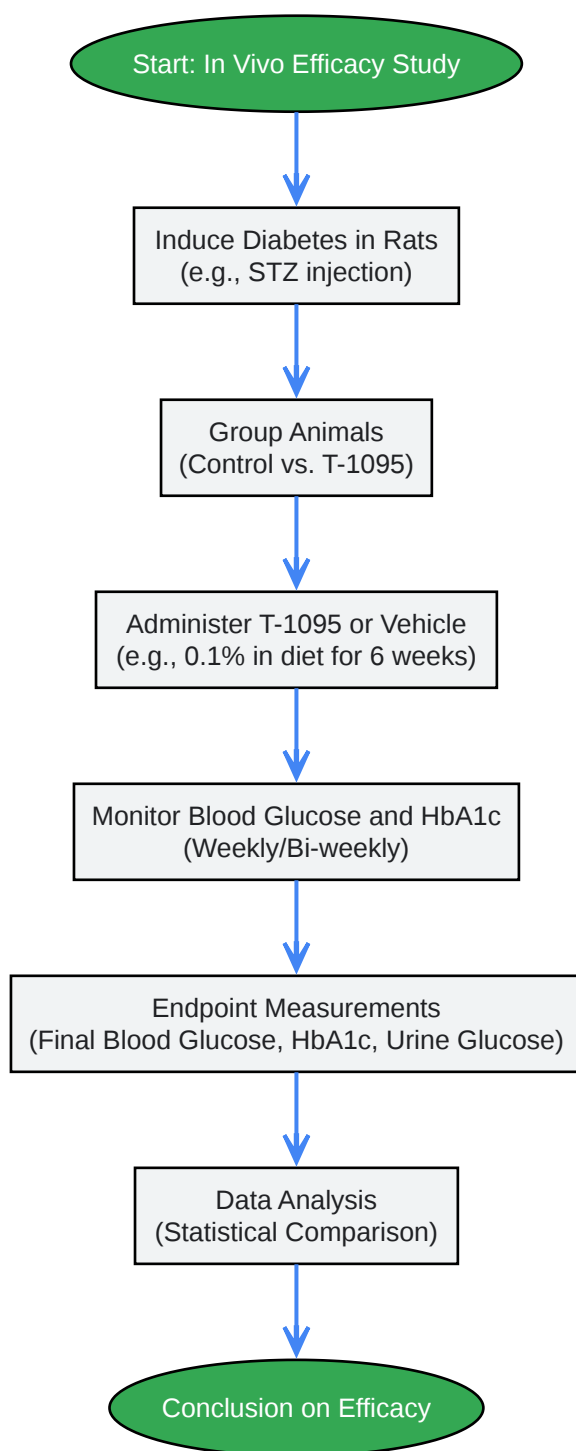
**T-1095A** exerts its therapeutic effect through the competitive inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[\[4\]](#) SGLT2, predominantly expressed in the S1 segment of the renal proximal tubule, is responsible for the reabsorption of the majority of filtered glucose from the urine. SGLT1, found in the distal part of the proximal tubule and the small intestine, is responsible for the remaining renal glucose reabsorption and dietary glucose and galactose absorption.

By inhibiting these transporters, **T-1095A** blocks the re-entry of glucose into the bloodstream from the glomerular filtrate, thereby promoting its excretion in the urine. This glucosuric effect directly leads to a reduction in plasma glucose concentrations.

## Signaling Pathway of SGLT2 Inhibition in Renal Proximal Tubule Cells

The following diagram illustrates the mechanism of action of **T-1095A** at the cellular level in a renal proximal tubule cell.





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## References

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- 4. (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((S)-(beta-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl)dihydro-2(3H)-furanone | C<sub>28</sub>H<sub>34</sub>O<sub>13</sub> | CID 443015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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